molecular formula C19H16N4 B11450593 7-Phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline

7-Phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline

Cat. No.: B11450593
M. Wt: 300.4 g/mol
InChI Key: FQMCCKNWCBHRAB-UHFFFAOYSA-N
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Description

7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a fused ring system that includes a triazole and a quinazoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline typically involves multicomponent reactions. One common method involves the reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes under microwave irradiation in an acidic medium at 130°C. This method leads to the formation of the desired compound in yields ranging from 5% to 52% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-phenyl-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[5,1-b]quinazoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

11-phenyl-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C19H16N4/c1-2-7-14(8-3-1)18-16-11-10-13-6-4-5-9-15(13)17(16)22-19-20-12-21-23(18)19/h1-9,12,18H,10-11H2,(H,20,21,22)

InChI Key

FQMCCKNWCBHRAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC4=NC=NN4C2C5=CC=CC=C5

Origin of Product

United States

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